9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide
Brand Name: Vulcanchem
CAS No.: 68168-15-0
VCID: VC0056897
InChI:
SMILES:
Molecular Formula: C₂₉H₂₆F₃NO₁₁
Molecular Weight: 621.51

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide

CAS No.: 68168-15-0

Cat. No.: VC0056897

Molecular Formula: C₂₉H₂₆F₃NO₁₁

Molecular Weight: 621.51

* For research use only. Not for human or veterinary use.

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide - 68168-15-0

Specification

CAS No. 68168-15-0
Molecular Formula C₂₉H₂₆F₃NO₁₁
Molecular Weight 621.51

Introduction

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative and impurity of Doxorubicin, an anthracycline antibiotic widely used as an antineoplastic agent in cancer chemotherapy . This compound is identified by its CAS number, 68168-15-0, and has a molecular formula of C29H26F3NO11 with a molecular weight of 621.51 g/mol .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be facilitated by oxidizing agents like hydrogen peroxide, while reduction reactions use reducing agents such as sodium borohydride. Substitution reactions involve replacing functional groups under specific conditions.

Scientific Research Applications

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is primarily used in scientific research to:

  • Study the properties of Doxorubicin and its derivatives: Understanding pharmacokinetics and pharmacodynamics.

  • Investigate mechanisms of action: Elucidating molecular pathways involved in antineoplastic activity.

  • Develop new therapeutic agents: Aiming to create derivatives with improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of this compound is similar to that of Doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells.

Comparison with Similar Compounds

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is unique due to its specific structural modifications. Similar compounds include:

  • Doxorubicin: The parent compound, widely used as an antineoplastic agent.

  • Daunorubicin: Another anthracycline antibiotic with similar antineoplastic properties.

  • Epirubicin: A derivative of Doxorubicin with different stereochemistry, leading to distinct pharmacological properties.

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